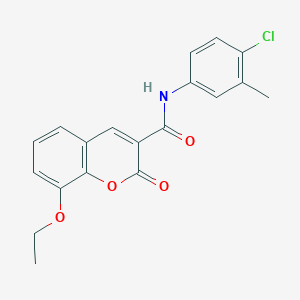
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a chromene core with various substitutions at different positions. The presence of the amide group, ethoxy group, and chloro-methylphenyl group would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide could result in hydrogen bonding, influencing its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research has delved into understanding the crystal structures of related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, where the molecules are essentially planar and exhibit specific conformations. This structural insight is crucial for understanding the interaction mechanisms of such compounds in various applications, ranging from material science to pharmaceuticals (L. Gomes et al., 2015).
Chemosensor Development
A study highlighted the synthesis of a highly selective fluorescence chemosensor based on the coumarin fluorophore for detecting Cu2+ and H2PO4− ions. The synthesized chemosensor demonstrated an “on-off-on” fluorescence response, showcasing its potential utility in environmental monitoring and biomedical diagnostics (Xianjiao Meng et al., 2018).
Synthesis Methods
Advancements in synthesis methods have been reported, where one-pot, three-component protocols are developed for constructing chromene systems with potential antioxidant and antibacterial properties. Such methodologies offer efficient and promising synthetic strategies for producing chromene derivatives with significant biological activities (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Biological Activity Assessment
The exploration of biological activities of chromene derivatives is a vital research area. Studies have synthesized novel 2H-Chromene derivatives with reported significant antimicrobial activities against various bacteria and fungi, underscoring the potential of these compounds in developing new antibacterial and antifungal therapies (I. H. El Azab et al., 2014).
Moreover, the synthesis and properties of novel poly(coumarin-amide)s have been investigated, demonstrating that these materials exhibit good thermal properties and amorphous nature, which could be relevant for applications in material science and engineering (M. Nechifor, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-13-7-8-15(20)11(2)9-13/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJCWLFOZLYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


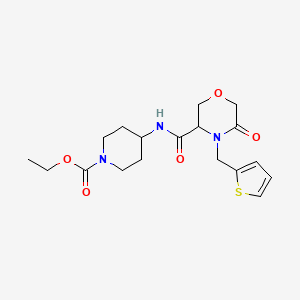
![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)
![4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)
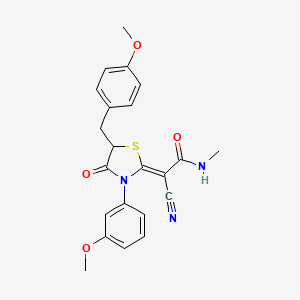
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
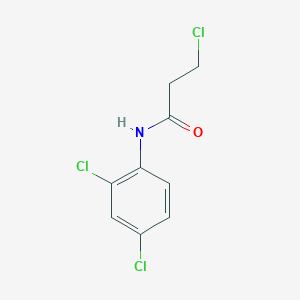
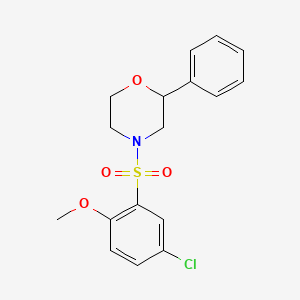
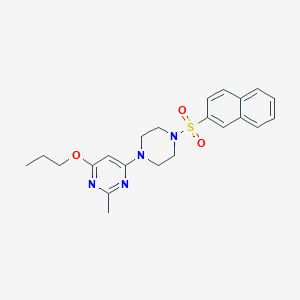
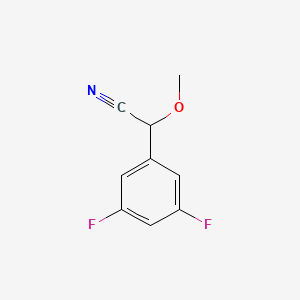
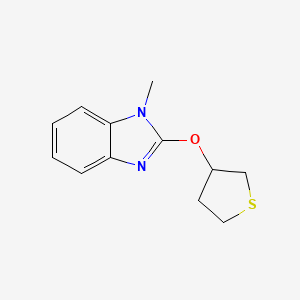
![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)
![2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2962866.png)